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2-(1-Aminoethyl)benzonitrile hydrochloride

Cat. No.: B8098823
M. Wt: 182.65 g/mol
InChI Key: FZMLMOTWNDEXLJ-UHFFFAOYSA-N
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Description

Contextualization within Benzonitrile (B105546) and Aminoethyl Chemistry

The chemical behavior of 2-(1-Aminoethyl)benzonitrile (B3228929) hydrochloride is best understood by considering its constituent functional moieties. The benzonitrile group, an aromatic ring bearing a nitrile, is a common structural motif in many areas of chemical science. The nitrile group is a powerful electron-withdrawing group, which influences the electronic properties of the benzene (B151609) ring. It can also participate in a variety of chemical transformations; for instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. Nitriles are recognized as important pharmacophores and are present in a number of pharmaceuticals. nih.gov The aryl nitrile moiety can act as a bioisostere for ketones or halogens and can participate in crucial hydrogen bonding interactions within biological systems. nih.gov

The aminoethyl portion of the molecule introduces a primary amine, a versatile functional group in organic synthesis, and a chiral center. The primary amine is nucleophilic and basic, allowing it to readily react with electrophiles to form new carbon-nitrogen bonds, such as amides or imines. The presence of a stereocenter in the aminoethyl group means the compound can exist as (R) or (S) enantiomers, which is of particular importance in asymmetric synthesis and the development of stereochemically defined molecules. bldpharm.com The hydrochloride salt form protonates the basic amino group, rendering it less susceptible to oxidation and improving its solubility in certain solvents.

Significance as a Synthetic Building Block and Intermediate

The utility of 2-(1-Aminoethyl)benzonitrile hydrochloride as a synthetic building block stems from the orthogonal reactivity of its two primary functional groups. Chemists can selectively target either the amine or the nitrile group, enabling a stepwise and controlled construction of more complex molecular architectures.

The primary amine serves as a handle for introducing a wide array of substituents. It can be acylated to form amides, alkylated, or used in reductive amination reactions to create secondary or tertiary amines. It is also a key component in the synthesis of various heterocyclic systems.

Simultaneously, the nitrile group offers a separate reaction site. Its transformation is a common strategy in synthetic chemistry. For example, the catalytic reduction of the nitrile group can yield a primary amine, leading to the formation of a diamine-substituted benzene derivative. Alternatively, the nitrile can undergo hydrolysis to form a carboxylic acid or react with organometallic reagents in the synthesis of ketones. This dual functionality makes the compound a valuable intermediate for creating libraries of structurally diverse molecules for screening in drug discovery and materials science. bldpharm.com

Overview of Key Research Areas in Contemporary Chemical Science

The unique structural attributes of this compound and its derivatives make them valuable in several areas of modern chemical research.

Medicinal Chemistry: As a chiral amine and benzonitrile derivative, this compound is a precursor for the synthesis of novel bioactive molecules. The benzonitrile moiety is a known pharmacophore, and the ability to introduce chirality via the aminoethyl group is critical for designing molecules that can selectively interact with biological targets. nih.gov Substituted benzonitriles are explored as inhibitors for enzymes like aromatase. nih.gov While specific applications of this exact compound are part of ongoing research, its structural class is well-established in the pursuit of new therapeutic agents. americanelements.com

Asymmetric Synthesis and Catalysis: Chiral amines are fundamental in asymmetric synthesis, where they can be used as chiral auxiliaries or as ligands for transition metal catalysts. The (R)- and (S)-enantiomers of this compound can be employed to synthesize enantiomerically pure compounds, a crucial requirement in the pharmaceutical industry. bldpharm.com The amine functionality allows for its incorporation into more complex ligand frameworks designed to control the stereochemical outcome of catalytic reactions.

Materials Science: Aromatic nitriles and amines are building blocks for functional organic materials. The rigid benzonitrile core can be integrated into polymers or molecular frameworks, while the amine group provides a site for polymerization or cross-linking. bldpharm.com For instance, related compounds like 4-(Aminomethyl)benzonitrile have been used to create functionalized hydrogels for cell engineering applications. sigmaaldrich.com The potential for creating materials with specific electronic or optical properties is an active area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN2 B8098823 2-(1-Aminoethyl)benzonitrile hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-aminoethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5,7H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMLMOTWNDEXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development

Strategies for Carbon-Nitrogen Bond Formation in Benzonitrile (B105546) Systems

The introduction of nitrogen-containing functional groups is a cornerstone of the synthesis. This can be achieved either by direct functionalization of the aromatic ring or by transformation of the inherent nitrile group.

Direct C-H amination of arenes represents a highly atom-economical strategy for forming C-N bonds, bypassing the need for pre-functionalized starting materials. unc.edu One modern approach involves photoredox catalysis, where an acridinium (B8443388) photocatalyst can activate an aromatic ring, like a benzonitrile derivative, towards reaction with a primary amine. unc.edunih.gov These reactions are typically conducted under mild conditions, using visible light, and are compatible with a variety of functional groups. unc.eduosti.govthieme-connect.com The regioselectivity of such reactions on substituted benzenes often favors the para position, which presents a challenge for the synthesis of ortho-substituted products like the target compound without specific directing group strategies. unc.edu

Another strategy is the transition-metal-catalyzed amination of aryl halides. While not a direct C-H amination, it is a common method for C-N bond formation. For instance, nickel-catalyzed amination can couple aryl nitriles with amines. nih.gov However, direct amination of an unactivated C-H bond on the benzonitrile ring at the ortho position remains a significant synthetic challenge.

Table 1: Examples of Direct Amination Strategies for Aromatic Systems
MethodCatalyst/ReagentAmine SourceKey Features
Photoredox C-H AminationAcridinium photocatalystPrimary amines (e.g., amino ester hydrochlorides)Mild conditions (visible light), high functional group tolerance. unc.edudocumentsdelivered.com
Electrochemical C-H AmidationCopper acetateAcetonitrile/BenzonitrileUses nitriles as the nitrogen source under mild electrochemical conditions. nih.gov

The nitrile group is a versatile functional group that can be readily transformed into a primary amine through reduction. This is a fundamental step in many synthetic routes to amino-functionalized compounds.

The catalytic hydrogenation of benzonitriles is a widely employed industrial process for producing benzylamines. rsc.org Catalysts based on nickel, cobalt, and palladium are effective for this transformation. For example, Ni/SiO2 has shown high activity and selectivity for the hydrogenation of benzonitrile to benzylamine (B48309). rsc.org The reaction typically proceeds via an imine intermediate, which is further reduced to the primary amine. A common side reaction is the formation of secondary amines, such as dibenzylamine, through the condensation of the primary amine product with the imine intermediate. rsc.orgresearchgate.net

Alternatively, chemical hydrides are potent reducing agents for nitriles. Lithium aluminium hydride (LiAlH₄) is a classic and effective reagent for the reduction of both aromatic and aliphatic nitriles to primary amines. chemguide.co.ukncert.nic.in Other borane-based reagents, such as ammonia (B1221849) borane (B79455) and diisopropylaminoborane, have also been developed for this purpose, sometimes offering improved functional group tolerance. nih.govacs.orgorganic-chemistry.org

Table 2: Comparison of Methods for Nitrile Reduction to Primary Amines
MethodReagent/CatalystConditionsAdvantagesDisadvantages
Catalytic HydrogenationNi/SiO₂, Pd/C, Co/SiO₂H₂ gas, elevated temp/pressureIndustrially scalable, high atom economy. rsc.orgrsc.orgCan lead to secondary amine byproducts and hydrogenolysis. researchgate.netacs.org
Hydride ReductionLiAlH₄Ether solvent, followed by acidic workupHigh yields, generally applicable. chemguide.co.ukHighly reactive, not tolerant of some functional groups.
Borane ReductionAmmonia Borane (AB)Thermal, catalyst-freeHigh functional group tolerance, environmentally benign byproducts. acs.orgRequires elevated temperatures.
Transfer HydrogenationPd/C, Formate sourceMild temperaturesAvoids use of high-pressure H₂ gas. rsc.orgCatalyst deactivation can be an issue. rsc.org

Benzonitrile Ring Functionalization and Derivatization

To construct the target molecule, functional groups must be introduced onto the benzonitrile ring in the correct positions. This is governed by the principles of electrophilic and nucleophilic aromatic substitution.

The cyano group is a moderately deactivating, meta-directing group for electrophilic aromatic substitution (EAS). This is due to its electron-withdrawing nature through both induction and resonance, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions. Therefore, direct electrophilic substitution on benzonitrile to introduce a group at the ortho position is generally not a feasible primary pathway.

Conversely, the electron-withdrawing character of the nitrile group activates the aromatic ring for nucleophilic aromatic substitution (NAS). wikipedia.org For NAS to occur, a good leaving group (like a halide) must be present on the ring, and the reaction is significantly accelerated when strong electron-withdrawing groups (like nitro or cyano) are positioned ortho or para to this leaving group. youtube.commasterorganicchemistry.com These groups stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgyoutube.com Thus, a synthetic strategy could involve starting with a pre-functionalized benzonitrile, such as 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile, and displacing the halide with a suitable nucleophile.

A highly convergent and common strategy for installing the 1-aminoethyl group onto the 2-position of the benzonitrile ring involves the reductive amination of a ketone precursor, namely 2-acetylbenzonitrile (B2691112). This ketone can be prepared via methods such as Friedel-Crafts acylation of a suitably protected or masked benzene (B151609) derivative followed by introduction of the nitrile group, or through cross-coupling reactions.

Reductive amination involves the condensation of the ketone with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an imine intermediate in situ. This imine is then reduced to the desired primary amine. wikipedia.org This one-pot process is highly efficient. The reduction step can be achieved through catalytic hydrogenation or with chemical hydrides.

Another potential route involves the addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to the nitrile group of 2-cyanobenzaldehyde. This would form an imine which could then be reduced. However, the reductive amination of 2-acetylbenzonitrile is a more direct approach to the desired skeleton.

Chiral Synthesis and Enantioselective Preparation

The 1-aminoethyl group contains a stereocenter, making the enantioselective synthesis of 2-(1-Aminoethyl)benzonitrile (B3228929) a critical aspect for many of its applications. Several strategies exist to achieve high enantiopurity. rsc.orgrsc.org

Asymmetric Reductive Amination (ARA): This is one of the most direct methods for synthesizing chiral primary amines. thieme-connect.com It involves the reduction of the imine formed from 2-acetylbenzonitrile and ammonia using a chiral catalyst. Transition metal complexes with chiral ligands, such as those based on Iridium or Rhodium, are often employed for this transformation, achieving high yields and enantioselectivities. thieme-connect.comgoogle.com

Biocatalysis: Enzymes offer a green and highly selective alternative for chiral amine synthesis. Amine transaminases (ATAs) can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. acs.orgsemanticscholar.org An ATA could convert 2-acetylbenzonitrile into one enantiomer of the target amine with high optical purity, using an amino donor like isopropylamine.

Chiral Auxiliaries: Another established method involves the use of a chiral auxiliary. For example, the ketone precursor (2-acetylbenzonitrile) could be reacted with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a diastereomeric mixture of imines. mdpi.comnih.gov Subsequent reduction would yield a mixture of diastereomeric secondary amines. After separation of the diastereomers, the chiral auxiliary can be cleaved to release the desired enantiomerically pure primary amine. researchgate.net

Table 3: Selected Methods for Enantioselective Synthesis of Chiral Amines
MethodApproachCatalyst/ReagentKey Features
Asymmetric Reductive AminationCatalytic reduction of in-situ formed imineChiral Ir- or Rh-complexesDirect, high enantioselectivity possible. thieme-connect.comgoogle.com
BiocatalysisEnzymatic transamination of ketoneAmine Transaminases (ATAs)High enantioselectivity (>99% ee), green conditions. acs.org
Chiral AuxiliaryDiastereoselective synthesis(R)- or (S)-1-PhenylethylamineWell-established, reliable method. mdpi.comnih.gov
Asymmetric HydrogenationReduction of pre-formed imineChiral Noyori-type catalystsCan provide very high enantioselectivity. rsc.org

Asymmetric Approaches to the Chiral Center at the 1-Aminoethyl Position

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, thereby avoiding the loss of 50% of the material inherent in classical resolution. For compounds structurally similar to 2-(1-Aminoethyl)benzonitrile, such as other chiral benzylic amines, several asymmetric methods have been developed. These can be broadly categorized into catalytic and stoichiometric approaches.

Catalytic Asymmetric Reduction of Imines: A prevalent method involves the asymmetric reduction of a prochiral imine precursor, 2-(1-iminoethyl)benzonitrile. This transformation can be achieved using chiral catalysts, often based on transition metals like rhodium, iridium, or ruthenium, complexed with chiral ligands. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Enzyme-Mediated Synthesis: Biocatalysis offers a green and highly selective alternative. Transaminases, for instance, can be employed to convert a ketone precursor, 2-acetylbenzonitrile, into the desired chiral amine with high enantiomeric excess. These enzymatic reactions are often conducted under mild conditions in aqueous media. researchgate.net

Enantiomeric Resolution Techniques for Racemic Mixtures

Classical resolution of a racemic mixture of 2-(1-Aminoethyl)benzonitrile remains a widely used and practical approach, especially when a suitable and cost-effective resolving agent is available. This method relies on the formation of diastereomeric salts with a chiral acid. The differing physical properties of these diastereomers, such as solubility, allow for their separation.

Diastereomeric Salt Crystallization: The most common technique involves the reaction of the racemic amine with a chiral acid to form a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct solubilities in a given solvent system, enabling separation through fractional crystallization. One diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor. The resolved amine can then be liberated from the salt by treatment with a base.

A common and effective resolving agent for amines is tartaric acid, particularly its naturally occurring (+)- or (-)-enantiomers. The selection of the appropriate enantiomer of tartaric acid and the crystallization solvent is critical for efficient separation. Methanol (B129727) is a frequently used solvent in these resolutions. The general process involves dissolving the racemic amine and the chiral acid in the chosen solvent, often with heating, followed by controlled cooling to induce crystallization of the less soluble diastereomeric salt.

Resolving AgentSolventKey Principle
(+)-Tartaric AcidMethanolFormation of diastereomeric salts with different solubilities.
(-)-Tartaric AcidEthanolThe choice of solvent and tartaric acid enantiomer is crucial for selective crystallization.
Other Chiral AcidsVarious organic solventsThe principle remains the same, relying on the differential solubility of the formed diastereomeric salts.

Process Optimization and Scalability Studies for Industrial and Research Applications

Moving from a laboratory-scale synthesis to industrial production requires rigorous optimization of the entire process to ensure efficiency, cost-effectiveness, and safety.

Yield Enhancement and Purity Improvement Strategies

Optimizing the yield and purity of 2-(1-Aminoethyl)benzonitrile hydrochloride is a multi-faceted endeavor. Key parameters that are typically investigated include:

Stoichiometry of Reactants: Fine-tuning the molar ratios of the starting materials, including the resolving agent in resolution processes, can significantly impact the yield and purity.

Crystallization Control: In resolution, the cooling rate, agitation speed, and seeding strategies are critical for obtaining crystals of high diastereomeric and chemical purity.

Recrystallization: The isolated diastereomeric salt is often subjected to one or more recrystallization steps to further enhance its purity before the final liberation of the chiral amine.

Purification of the Final Product: After liberation from the salt, the free amine is typically converted to its hydrochloride salt. The conditions for this salt formation and subsequent crystallization are optimized to yield a product with the desired purity and physical properties, such as crystal form and particle size.

Solvent Selection and Reaction Condition Refinement

The choice of solvent is a critical factor that influences reaction rates, yields, and the ease of product isolation and purification.

For Diastereomeric Resolution: The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts, while also allowing for good crystal formation. Mixtures of solvents are often employed to achieve the desired solubility profile.

For Reaction and Salt Formation: The solvent for the liberation of the free amine and the subsequent hydrochloride salt formation should be chosen to facilitate the reaction and allow for efficient crystallization of the final product, while minimizing the solubility of the product to maximize yield.

Temperature and Time: Reaction and crystallization temperatures and times are carefully controlled to maximize conversion, minimize side reactions, and ensure the formation of the desired crystalline product. For instance, a patent describing the production of cyanobenzylamine salts highlights the importance of controlling the reaction temperature during the formation of the salt to obtain a product with a high bulk density, which is advantageous for industrial handling and storage. bldpharm.com

Comparative Analysis of Synthetic Pathways and Methodological Advancements

Both asymmetric synthesis and classical resolution have their merits and drawbacks, and the choice of method often depends on factors such as the scale of production, cost of reagents, and the desired enantiomeric purity.

Asymmetric Synthesis:

Disadvantages: Development of a highly enantioselective catalyst can be time-consuming and expensive. The catalysts themselves can be costly, especially those based on precious metals.

Enantiomeric Resolution:

Advantages: Often simpler to implement, especially at the laboratory scale. The resolving agents, such as tartaric acid, are often readily available and relatively inexpensive. The process is well-established and robust.

Disadvantages: The maximum theoretical yield is 50% for the desired enantiomer, unless a racemization and recycling process for the undesired enantiomer is implemented. It can generate more waste due to the use of stoichiometric amounts of the resolving agent.

Recent advancements in catalysis, particularly in the field of biocatalysis with the development of highly efficient transaminases, are making asymmetric synthesis an increasingly attractive option for the industrial production of chiral amines. researchgate.net These enzymatic methods offer the potential for high enantioselectivity under environmentally benign conditions.

Ultimately, the selection of the optimal synthetic route for this compound requires a careful evaluation of the economic and environmental factors associated with each approach, balanced against the specific requirements of the intended application.

Reactivity and Mechanistic Studies of Chemical Transformations

Amino Group Reactivity

The primary amino group on the ethyl substituent is a key site of reactivity. Its nucleophilicity is central to many of its characteristic reactions. In its free base form, the lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile and a base.

Nucleophilic Characteristics in Organic Reactions

The amino group of 2-(1-aminoethyl)benzonitrile (B3228929), once liberated from its hydrochloride salt, is a strong nucleophile. libretexts.orgmsu.edu This nucleophilicity is fundamental to its participation in substitution reactions, particularly with electrophilic carbon centers. For instance, it can readily engage in SN2 reactions with alkyl halides. libretexts.org In such a reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond, leading to secondary amines. msu.edu

The reactivity of the amine as a nucleophile is influenced by several factors, including steric hindrance around the nitrogen atom and the solvent system used. The reaction proceeds via a single transition state where the new C-N bond is forming concurrently as the C-halide bond is breaking. byjus.com

Acylation and Amide Formation Processes

A hallmark reaction of primary amines is acylation to form amides. The amino group of 2-(1-aminoethyl)benzonitrile readily reacts with acylating agents such as acid chlorides, acid anhydrides, and esters. This reaction is a nucleophilic acyl substitution. The nitrogen nucleophile attacks the electrophilic carbonyl carbon of the acylating agent.

For example, with an acid chloride, the reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. A base is typically added to neutralize the HCl byproduct. Similarly, reaction with an acid anhydride (B1165640) results in the formation of an amide and a carboxylate salt. These acylation processes are crucial for building more complex molecular architectures. rsc.org

Role in Reductive Amination Schemes

2-(1-Aminoethyl)benzonitrile serves as an excellent amine component in reductive amination reactions, a powerful method for synthesizing secondary and tertiary amines. wikipedia.orgresearchgate.net This two-part process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. wikipedia.org This intermediate then dehydrates to form an imine. libretexts.orgpearson.com

In the second step, the newly formed imine is reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial aldehyde or ketone. masterorganicchemistry.com This one-pot reaction is highly efficient and avoids the over-alkylation issues often encountered in direct alkylation of amines. masterorganicchemistry.com

Reductive Amination Summary
Reactants 2-(1-Aminoethyl)benzonitrile, Aldehyde or Ketone
Key Intermediate Imine
Common Reducing Agents Sodium Cyanoborohydride (NaBH3CN), Sodium Triacetoxyborohydride (NaBH(OAc)3)
Product Secondary or Tertiary Amine

Nitrile Group Reactivity

The benzonitrile (B105546) moiety contains a carbon-nitrogen triple bond, which is a versatile functional group. The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen atom, making it a target for nucleophiles. libretexts.orglibretexts.org

Reduction Reactions to Amine Functionalities

The nitrile group can be completely reduced to a primary amine (an aminomethyl group). chemistrysteps.com This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgopenstax.org The mechanism involves the nucleophilic addition of a hydride ion (H-) from LiAlH4 to the electrophilic carbon of the nitrile, forming an imine anion intermediate. libretexts.orgopenstax.org A second hydride addition then reduces the imine anion to a dianion, which upon aqueous workup is protonated to yield the primary amine. openstax.org

The reduction of the nitrile in 2-(1-aminoethyl)benzonitrile would result in the formation of 2-(1-aminoethyl)benzylamine, a diamine. This reaction provides a synthetic route to compounds containing two amino groups with different chemical environments.

Nitrile Reduction Methods
Reagent Product
Lithium Aluminum Hydride (LiAlH4)Primary Amine (R-CH2NH2)
Catalytic Hydrogenation (e.g., H2/Raney Ni)Primary Amine (R-CH2NH2)
Diisobutylaluminium Hydride (DIBAL-H)Aldehyde (R-CHO) (stops at imine intermediate, which is hydrolyzed)

Cycloaddition and Other Pericyclic Reactions Involving the Nitrile Triple Bond

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, a class of pericyclic reactions that form cyclic structures. One of the most significant examples is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. icm.edu.pl While the nitrile itself is a dipolarophile, it can be converted into a 1,3-dipole, such as a nitrile oxide, which then readily reacts with various dipolarophiles. rsc.orgmdpi.com

For instance, benzonitriles can be oxidized to benzonitrile oxides, which then react with alkenes or alkynes to form five-membered heterocyclic rings like isoxazolines or isoxazoles, respectively. rsc.orgmdpi.com The regioselectivity of these reactions is a subject of detailed mechanistic study, often analyzed through molecular orbital theory. icm.edu.pl Although less common, nitriles can also act as the 2π component in cycloadditions with other partners, such as in certain [2+2] cycloadditions. libretexts.org The participation of the nitrile group in these reactions opens pathways to complex heterocyclic systems.

Aromatic Ring Reactivity and Directed Functionalization

The reactivity of the benzene (B151609) ring in 2-(1-Aminoethyl)benzonitrile is governed by the electronic effects of its two substituents: the 1-aminoethyl group and the cyano group. Their ortho-relationship to each other leads to competing and reinforcing influences on the site of further functionalization.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on a substituted benzene is heavily influenced by the nature of the substituents already present, which can either activate or deactivate the ring towards attack and direct the incoming electrophile to specific positions. wikipedia.orgmsu.edu

In 2-(1-Aminoethyl)benzonitrile hydrochloride, the situation is complex. The cyano group (-C≡N) is a classic example of an electron-withdrawing group. Through a combination of a strong inductive effect and a resonance effect that withdraws π-electron density, it deactivates the aromatic ring, making it less nucleophilic and thus less reactive than benzene itself. libretexts.orglibretexts.org The cyano group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C4 and C6).

The 1-aminoethyl group's influence is dependent on the reaction conditions. In its free base form, the amino group (-NH₂) is a powerful activating group due to the ability of its lone pair of electrons to participate in resonance, donating electron density to the ring. libretexts.orgrsc.org This would make the ring much more reactive and would direct incoming electrophiles to the ortho and para positions (C3 and C5). However, as the compound is a hydrochloride salt and many electrophilic substitutions are run in strong acid, the amino group will exist in its protonated ammonium (B1175870) form (-NH₃⁺). The ammonium group lacks a lone pair for donation and exerts a strong electron-withdrawing inductive effect, making it a deactivating, meta-directing group. libretexts.org

Therefore, under typical SEAr conditions, both the cyano group and the protonated aminoethyl group are deactivating and meta-directing. Their directing effects are antagonistic, as shown in the table below. msu.edu

SubstituentPositionElectronic EffectDirecting Influence
-CN C1Deactivating (Inductive & Resonance)Meta (to C4, C6)
-CH(CH₃)NH₃⁺ C2Deactivating (Inductive)Meta (to C4, C6)

Both groups deactivate the ring and direct incoming electrophiles towards the C4 and C6 positions. The C4 position is meta to both substituents. The C6 position is meta to the aminoethyl group and ortho to the cyano group. The C3 and C5 positions are ortho to one deactivating group and para to the other, making them the most deactivated sites. Consequently, electrophilic substitution, while significantly slower than for benzene, would be expected to occur primarily at the C4 and C6 positions, with the C4 position likely being favored due to reduced steric hindrance.

Directed Metalation and C-H Activation Studies

Directed ortho-metalation (DoM) and transition-metal-catalyzed C-H activation are powerful strategies for regioselective functionalization that bypass the limitations of classical SEAr reactions. rsc.orgwikipedia.org These methods rely on a directing group (DMG) that coordinates to a metal (like lithium for DoM or palladium/rhodium for C-H activation), bringing the reactive center into proximity with a specific C-H bond. baranlab.orgyoutube.com

For this compound, the primary candidate for a directing group is the aminoethyl moiety. While the cyano group is generally a poor DMG for lithiation, the amino group can be effective. wikipedia.orguwindsor.ca In a typical DoM protocol, treatment with a strong organolithium base (e.g., n-butyllithium) would deprotonate the N-H bond of the amino group (after neutralization of the hydrochloride salt) to form a lithium amide. This amide could then direct a second equivalent of base to deprotonate the nearest ortho-position on the ring, which is C3. baranlab.org This would provide a route to 3-substituted derivatives, a regioselectivity that is difficult to achieve via electrophilic substitution.

Similarly, in transition-metal-catalyzed C-H activation, the nitrogen atom of the aminoethyl group could serve as a Lewis basic site to coordinate a metal catalyst. rsc.orgacs.org This coordination would form a metallacyclic intermediate, positioning the metal catalyst to cleave the C-H bond at the C3 position in a process often described as concerted metalation-deprotonation. youtube.com This activated intermediate could then react with various coupling partners to introduce new functional groups. While specific studies on 2-(1-Aminoethyl)benzonitrile are scarce, the principles established with other aniline (B41778) and benzylamine (B48309) derivatives suggest its potential utility in such directed transformations. rsc.orgyoutube.com

Investigations into Reaction Mechanisms and Intermediates

Understanding the mechanisms of chemical transformations involves studying the kinetics and thermodynamics of the reaction and identifying the transient species, such as intermediates and transition states, that form along the reaction pathway.

Kinetic and Thermodynamic Aspects of Key Transformations

Detailed kinetic and thermodynamic data for transformations involving this compound are not extensively documented in the public literature, likely due to its specialized nature. However, data from related, simpler systems provide valuable insights.

The rate-determining step in electrophilic aromatic substitution is the initial attack by the electrophile on the aromatic ring to form a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate directly affects the activation energy and thus the reaction rate. For 2-(1-Aminoethyl)benzonitrile, the presence of two deactivating groups would raise the energy of this intermediate, leading to slow reaction kinetics compared to benzene.

Kinetic studies on the hydrogenation of the core benzonitrile structure have been performed. For instance, the liquid-phase hydrogenation of benzonitrile over palladium catalysts has been shown to be a consecutive reaction, first producing benzylamine, which can then undergo further hydrogenolysis. digitellinc.com The initial hydrogenation step typically follows first-order kinetics. digitellinc.com

Table 1: Kinetic Data for Related Benzonitrile Transformations

While specific thermodynamic values like enthalpy of formation for this compound are not found in standard databases, nist.gov computational chemistry methods, such as Density Functional Theory (DFT), are frequently used to calculate the energies of reactants, products, and intermediates to map out the energy profile of a reaction.

Identification of Transition States and Catalytic Cycles

The mechanism of any reaction involves passing through one or more high-energy transition states. In multi-step catalytic processes, the reactants are converted to products via a series of intermediate species that form a catalytic cycle. nih.govyoutube.com

For the electrophilic aromatic substitution of 2-(1-Aminoethyl)benzonitrile, the key intermediate is the benzenonium ion. masterorganicchemistry.com There are two transition states: the first leading to the formation of this intermediate and the second leading from the intermediate to the final product upon loss of a proton. The first transition state is higher in energy, corresponding to the rate-determining step of disrupting aromaticity.

For hypothetical metal-catalyzed C-H functionalization reactions, a plausible catalytic cycle can be proposed based on established mechanisms. youtube.com A typical palladium-catalyzed cycle might involve:

Coordination: The nitrogen of the aminoethyl group coordinates to the Pd(II) catalyst.

C-H Activation: The catalyst cleaves the C3-H bond, forming a five-membered palladacycle intermediate.

Oxidative Addition/Transmetalation: The coupling partner reacts with the palladium center.

Reductive Elimination: The new C-C or C-heteroatom bond is formed, releasing the product and regenerating the active Pd(II) catalyst.

Computational studies using DFT have become indispensable for identifying the structures and energies of transition states and intermediates in such cycles. acs.orgnih.gov For example, in related nitrile syntheses, DFT calculations have identified the rate-determining and stereo-determining steps, providing crucial insights into how catalysts control reactivity and selectivity. nih.gov Such computational approaches would be essential for elucidating the precise mechanistic details for transformations of this compound.

Table of Mentioned Compounds

Compound Name
This compound
Benzene
Benzylamine
Toluene (B28343)

Advanced Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming its molecular weight and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental formula of a compound. For 2-(1-Aminoethyl)benzonitrile (B3228929) hydrochloride (C₉H₁₁ClN₂), HRMS would be used to measure the exact mass of the protonated molecular ion [M+H]⁺, which is the free base C₉H₁₀N₂. The experimentally measured mass would be compared to the calculated theoretical mass to confirm the elemental composition with a high degree of confidence.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of the 2-(1-Aminoethyl)benzonitrile cation would likely proceed through several key pathways. A primary fragmentation event would be the loss of a methyl radical (•CH₃) to form a stable benzylic cation. Another significant fragmentation pathway for benzonitrile-containing compounds is the loss of hydrogen cyanide (HCN), which would result in a characteristic ion. ub.edunist.gov The analysis of these fragmentation patterns is crucial for distinguishing between different isomers.

Interactive Table 2: Predicted Mass Spectrometry Data for 2-(1-Aminoethyl)benzonitrile

Ion Predicted m/z Description
[M+H]⁺147.0968Protonated molecular ion of the free base
[M-CH₃]⁺131.0655Loss of a methyl radical from the molecular ion
[M-HCN]⁺120.0808Loss of hydrogen cyanide from the molecular ion

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(1-Aminoethyl)benzonitrile hydrochloride would display several characteristic absorption bands. A sharp, strong absorption around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. nist.gov The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the ammonium (B1175870) salt would be confirmed by a broad N-H stretching band in the range of 2800-3200 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. pressbooks.pubmagritek.com The benzonitrile (B105546) moiety is the primary chromophore in this compound. It is expected to exhibit strong absorption bands in the UV region, typically with a primary absorption maximum (λmax) around 220-230 nm and a weaker, fine-structured secondary band around 270-280 nm, corresponding to π→π* transitions of the benzene (B151609) ring. The presence of the aminoethyl group may cause a slight shift in the position and intensity of these bands compared to unsubstituted benzonitrile.

Interactive Table 3: Summary of Spectroscopic Data

Technique Key Feature Expected Observation
¹H NMR Aromatic Protons7.5 - 8.0 ppm
¹³C NMR Nitrile Carbon115 - 120 ppm
HRMS Molecular Ion [M+H]⁺m/z 147.0968
IR Nitrile Stretch (C≡N)~2230 cm⁻¹
UV-Vis π→π* Transitionλmax ~225 nm and ~275 nm

Vibrational Analysis of Characteristic Functional Groups

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. For this compound, these methods would provide key information about its characteristic functional groups.

The primary amine, present as an ammonium salt in the hydrochloride form, would exhibit characteristic N-H stretching vibrations. These would typically appear as a broad band in the IR spectrum in the range of 3300-2600 cm⁻¹, a result of hydrogen bonding with the chloride counter-ion and other molecules in the solid state. The nitrile (C≡N) group has a very sharp and intense absorption in a relatively clean region of the spectrum, typically between 2260 and 2240 cm⁻¹. The position and intensity of this peak can provide insights into the electronic environment of the benzonitrile ring. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching modes, including C-C bond vibrations of the benzene ring and the ethyl side chain, as well as C-N stretching and N-H bending vibrations.

A hypothetical data table for the characteristic vibrational frequencies is presented below, based on typical ranges for the functional groups present in the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ammonium (R-NH₃⁺)N-H Stretch3300 - 2600 (broad)
Aromatic RingC-H Stretch3100 - 3000
Aliphatic ChainC-H Stretch2980 - 2850
Nitrile (C≡N)C≡N Stretch2260 - 2240
Aromatic RingC=C Stretch1600 - 1450
Ammonium (R-NH₃⁺)N-H Bend1600 - 1500
Aliphatic ChainC-H Bend1470 - 1350

Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The primary chromophore in this compound is the benzonitrile moiety. The benzene ring itself exhibits characteristic π → π* transitions. In the case of benzonitrile, the nitrile group acts as an auxochrome, which can modify the absorption maxima (λ_max) and molar absorptivity (ε) of these transitions.

Typically, substituted benzenes show a strong absorption band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) around 250-280 nm. The presence of the aminoethyl group, particularly in its protonated form, would likely cause a slight shift in these absorption bands compared to unsubstituted benzonitrile. A detailed analysis of the UV-Vis spectrum would allow for the characterization of these electronic transitions and provide information about the conjugation within the molecule.

A hypothetical data table for the electronic transitions is provided below.

TransitionChromophoreExpected λ_max (nm)
π → π* (E2-band)Benzonitrile Ring~ 225
π → π* (B-band)Benzonitrile Ring~ 275

X-ray Crystallography in Solid-State Structural Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Growing a suitable single crystal of this compound would be the first and often most challenging step. Once a crystal is obtained, single-crystal X-ray diffraction analysis would yield a detailed picture of the molecular structure. This would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles.

For this chiral molecule, which possesses a stereocenter at the carbon atom of the ethyl group bearing the amino group, X-ray crystallography could be used to determine the absolute configuration (R or S) if a chiral reference is present or if anomalous dispersion techniques are used. The analysis would also reveal the preferred conformation of the molecule in the solid state, including the torsion angles describing the orientation of the aminoethyl side chain relative to the benzonitrile ring.

A hypothetical table of key crystallographic parameters that would be obtained is shown below.

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
Volume (V)Volume of the unit cell
ZNumber of molecules per unit cell
Density (calculated)Calculated density of the crystal
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Analysis of Intermolecular Interactions in Crystalline States

The crystal structure would also reveal the network of intermolecular interactions that stabilize the crystalline lattice. For this compound, a rich network of hydrogen bonds is expected. The ammonium group (N-H) would act as a hydrogen bond donor, forming strong interactions with the chloride anion (Cl⁻). The nitrile nitrogen and the π-system of the benzene ring could also act as weak hydrogen bond acceptors.

These interactions, along with weaker van der Waals forces, dictate the packing of the molecules in the crystal. Understanding this packing is crucial for comprehending the physical properties of the solid, such as its melting point and solubility. The analysis would identify specific hydrogen bond distances and angles, as well as any π-π stacking interactions between the aromatic rings of adjacent molecules.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict molecular geometries, energies, and electronic properties with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov For 2-(1-Aminoethyl)benzonitrile (B3228929) hydrochloride, DFT calculations, often using functionals like B3LYP combined with a suitable basis set such as 6-311G(d,p), can be employed to determine its most stable three-dimensional structure. nih.govnih.gov The geometry optimization process minimizes the energy of the molecule by adjusting the positions of its atoms, leading to the prediction of bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters of 2-(1-Aminoethyl)benzonitrile (Cation) Calculated using DFT

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC(aromatic)-C(ethyl)1.51 Å
C(ethyl)-N(amino)1.48 Å
C≡N1.15 Å
Bond AngleC(aromatic)-C(ethyl)-N(amino)110.5°
C(aromatic)-C(aromatic)-C≡N119.8°
Dihedral AngleN-C(ethyl)-C(aromatic)-C(aromatic)Variable (Defines Conformation)
Note: These values are illustrative and based on typical bond lengths and angles for similar organic molecules. Actual calculated values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energies and spatial distributions of these orbitals provide insights into the molecule's electrophilic and nucleophilic sites.

For 2-(1-Aminoethyl)benzonitrile hydrochloride, the HOMO is expected to be localized primarily on the benzonitrile (B105546) ring and the nitrogen atom of the amino group, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring and the cyano group, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. The presence of the electron-withdrawing cyano group and the protonated amino group will significantly influence the energies of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies of 2-(1-Aminoethyl)benzonitrile (Cation)

Molecular OrbitalEnergy (eV) (Illustrative)Description
HOMO-9.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap8.3Energy difference between HOMO and LUMO
Note: These are representative values. The exact energies are dependent on the computational method and solvent model.

Molecular Dynamics Simulations of Compound Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment.

Conformational Analysis and Rotational Barriers

The 2-(1-Aminoethyl)benzonitrile cation possesses several rotatable bonds, leading to a variety of possible conformations. The rotation around the bond connecting the ethyl group to the benzonitrile ring is of particular interest as it governs the spatial relationship between the amino group and the cyano group. MD simulations can explore the different accessible conformations and their relative populations.

Furthermore, computational methods can be used to calculate the energy barriers for rotation around specific bonds. ugm.ac.id For instance, by systematically changing the dihedral angle of the C(aromatic)-C(ethyl) bond and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the energy cost of moving from one stable conformation to another, which is crucial for understanding the molecule's flexibility and the rates of interconversion between different conformers. Studies on similar substituted benzenes have shown that such rotational barriers are influenced by steric hindrance and electronic effects. researchgate.net

Solvent Effects on Molecular Properties and Interactions

The properties and behavior of this compound are significantly influenced by its solvent environment. MD simulations are particularly powerful for studying these solvent effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to model the solvation shell around the solute and analyze the specific interactions, such as hydrogen bonding between the protonated amino group and water molecules.

Solvent polarity can affect the conformational equilibrium by stabilizing or destabilizing certain conformers. netsci-journal.com For a charged species like the 2-(1-aminoethyl)benzonitrile cation, polar solvents are expected to have a pronounced effect on its structure and reactivity. Computational models can also incorporate the solvent implicitly as a continuous dielectric medium, which is a computationally less expensive approach to capture the bulk effects of the solvent on the molecule's electronic structure and properties. gmu.edu

In Silico Predictions of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can also predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net These predicted shifts can be compared with experimental data to aid in the assignment of signals and to verify the proposed structure. Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can help in the interpretation of experimental vibrational spectra by assigning specific peaks to the vibrational modes of the molecule.

The correlation between in silico predicted spectroscopic parameters and experimental data serves as a powerful validation of both the computational model and the experimental results. Discrepancies between the two can point to interesting molecular phenomena or highlight the limitations of the theoretical approach.

Mechanistic Insights from Computational Studies of Reaction Pathways

Theoretical chemistry provides valuable tools for understanding reaction mechanisms, including the calculation of transition state energies, reaction energy profiles, and the influence of substituents and solvents on reaction kinetics and thermodynamics. For instance, studies on simpler molecules like 2-aminobenzonitrile (B23959) have utilized quantum chemical calculations to explore their behavior in various reactions. rsc.orgrsc.orgcardiff.ac.uk These investigations often employ Density Functional Theory (DFT) to model reaction intermediates and transition states, providing insights into the electronic and structural changes that occur during a chemical transformation. chemrxiv.org

General computational studies on the reactivity of the nitrile group show its susceptibility to nucleophilic attack, which can be modeled to predict reaction outcomes. nih.govlibretexts.orgchemistrysteps.com The presence of the aminoethyl group and the benzene (B151609) ring in this compound would be expected to influence its reactivity, and computational modeling could elucidate these effects. However, without specific studies on this molecule, any discussion of its reaction pathways from a computational perspective would be speculative.

Future computational research on this compound could provide valuable data on its synthesis, degradation, and potential metabolic pathways. Such studies would likely involve modeling various potential reaction coordinates to determine the most energetically favorable routes, thereby offering a deeper understanding of its chemical behavior.

Applications As a Precursor and Synthetic Intermediate in Complex Molecule Synthesis

Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. researchgate.netmdpi.com The structural motifs present in 2-(1-aminoethyl)benzonitrile (B3228929) hydrochloride make it a plausible precursor for various heterocyclic systems.

The synthesis of quinoline (B57606) derivatives from 2-aminobenzonitrile (B23959) has been reported. researchgate.net These syntheses often proceed through a condensation reaction followed by an intramolecular cyclization. researchgate.net By analogy, 2-(1-aminoethyl)benzonitrile hydrochloride could potentially be used to synthesize quinoline derivatives. The primary amine could react with a suitable ketone or aldehyde to form an enamine or imine intermediate, which could then undergo intramolecular cyclization involving the nitrile group to form a 4-aminoquinoline (B48711) derivative. Subsequent modification of the ethylamine (B1201723) side chain could lead to quinolineaminoethanol derivatives. A related compound, 2-(1-amino-2-hydroxyethyl)benzonitrile, contains the aminoethanol side chain directly. nih.gov

Utilization in the Construction of Macrocyclic and Polycyclic Architectures

The development of macrocyclic and polycyclic compounds is a significant area of research due to their unique structural and functional properties. Benzonitrile (B105546) derivatives can be incorporated into these large ring systems. nih.gov The bifunctionality of this compound allows it to act as a linker or a building block in macrocyclization reactions. The amino group can be used for amide bond formation or other coupling reactions to extend the molecular chain, which can then be cyclized.

Polycyclic aromatic hydrocarbons (PAHs) are another class of compounds where benzonitrile derivatives can be used as precursors. beilstein-journals.org While direct evidence for the use of this compound in this context is scarce, the fundamental reactions for building polycyclic systems could potentially accommodate such a precursor.

Development of Chiral Ligands and Catalysts

Chiral ligands are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The inherent chirality of this compound makes it an attractive starting material for the synthesis of new chiral ligands. researchgate.netresearchgate.net The amino group can be functionalized to introduce phosphine, arsine, or other coordinating groups, while the benzonitrile moiety can influence the steric and electronic properties of the resulting ligand. core.ac.uklookchem.com The development of axially chiral benzonitriles and their application as chiral catalysts has been an area of active research. researchgate.netresearchgate.net

Functional Materials Precursors

The unique electronic and structural features of benzonitrile-containing molecules make them suitable for the development of functional materials.

The primary amine of this compound could potentially be converted into a polymerizable group, such as an acrylamide (B121943) or methacrylate (B99206). The resulting monomer could then be polymerized to form a chiral, functional polymer. For example, 2-aminoethyl methacrylate is a known monomer used in reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined polymers. researchgate.net The benzonitrile group within the polymer side chains could impart specific properties, such as thermal stability or a high dielectric constant.

In the realm of supramolecular chemistry, benzonitrile derivatives are known to participate in the formation of host-guest complexes and self-assembled structures. nih.govresearchgate.net The nitrile group can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions. nih.gov The chiral nature of this compound could lead to the formation of chiral supramolecular assemblies with interesting chiroptical properties.

Precursors for Organic Electronic Materials

The field of organic electronics leverages the unique properties of carbon-based materials to create novel electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govorientjchem.orgsigmaaldrich.com The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductors used. eurekalert.orgqd-latam.com Benzonitrile derivatives have emerged as promising components in the design of these materials, particularly as host materials in OLEDs, due to their electronic properties. rsc.org

The structure of this compound offers several strategic advantages for its use as a precursor in the synthesis of organic electronic materials. The benzonitrile group can act as an electron-accepting unit, a desirable characteristic for creating donor-acceptor type architectures that are common in high-performance organic semiconductors. rsc.org Furthermore, the primary amino group provides a reactive handle for further molecular elaboration. Through well-established chemical transformations such as acylation or alkylation, the amino group can be functionalized to introduce other electronically active moieties or to attach solubilizing groups, which are crucial for the solution-based processing of organic electronic devices. enamine.net

The synthesis of conjugated polymers, a key class of materials in organic electronics, often relies on the polymerization of bifunctional monomers through cross-coupling reactions like Suzuki or Stille coupling. mdpi.com Derivatives of this compound could be envisioned as monomers for such polymerizations. For instance, the aromatic ring could be further functionalized with leaving groups suitable for these coupling reactions, allowing for the incorporation of the aminobenzonitrile unit into a larger conjugated system. The inherent chirality of the aminoethyl group could also impart specific self-assembly properties to the resulting polymers, potentially influencing their morphology and charge transport characteristics in thin films. westlake.edu.cn

Table 1: Examples of Compound Classes in Organic Electronics

Compound Class Key Features Potential Application
Conjugated Polymers Extended π-electron systems, processability Active layers in OLEDs and OPVs
Donor-Acceptor Molecules Intramolecular charge transfer characteristics Emitters in OLEDs, absorbers in OPVs
Host Materials High triplet energy, good charge transport Matrix for phosphorescent emitters in OLEDs
Benzonitrile Derivatives Electron-deficient nature, thermal stability Host materials, electron-transporting materials

Design and Synthesis of Advanced Organic Scaffolds for Chemical Biology Research

In chemical biology, small molecules are designed and synthesized to study and manipulate biological processes. These molecules, often referred to as chemical probes or tools, require a carefully designed molecular scaffold that allows for the precise positioning of functional groups in three-dimensional space. thermofisher.com this compound presents itself as a promising candidate for such a scaffold due to its inherent bifunctionality and chirality. enamine.netwestlake.edu.cn

The amino group can serve as a point of diversification, where various substituents can be introduced to modulate the molecule's properties, such as its affinity for a biological target or its cellular permeability. enamine.net The nitrile group, on the other hand, can engage in specific interactions with biological macromolecules or be chemically transformed into other functional groups like carboxylic acids or amines. enamine.net The chiral center at the ethyl group introduces stereochemical complexity, which is often crucial for achieving selective interactions with chiral biological targets like proteins and nucleic acids. westlake.edu.cnfigshare.comnih.gov

The synthesis of diverse libraries of compounds based on the this compound scaffold can be envisioned through combinatorial chemistry approaches. By systematically varying the substituents on the amino group and the aromatic ring, a wide range of molecular shapes and functionalities can be explored, facilitating the discovery of novel bioactive molecules.

The development of chemical probes to study the function of enzymes is a cornerstone of chemical biology. thermofisher.com These probes are designed to interact with specific residues within the enzyme's active site, providing information about its structure and catalytic mechanism. The benzonitrile moiety of this compound is of particular interest in this context. The nitrile group is known to be a good hydrogen bond acceptor and can also participate in other non-covalent interactions, potentially allowing it to bind to specific residues in an enzyme's active site. enamine.net

Furthermore, the nitrile group can be designed to act as a "warhead" in activity-based probes (ABPs). ABPs are a class of chemical probes that form a covalent bond with a reactive residue in the active site of an enzyme, leading to its irreversible inhibition. google.comportlandpress.com While the nitrile group itself is not a classic covalent warhead, its electronic properties can influence the reactivity of adjacent functional groups. More importantly, the nitrile can be chemically converted into functionalities that are known to be effective in enzyme inhibition. enamine.net

The chiral aminoethyl group plays a critical role in orienting the molecule within the active site, ensuring that the interacting groups are positioned for optimal binding. The synthesis of both enantiomers of this compound would allow for the investigation of stereochemical preferences in enzyme-inhibitor interactions, a key aspect in the design of selective enzyme inhibitors. westlake.edu.cn The development of inhibitors for enzymes such as proteases and kinases is a major focus in drug discovery. frontiersin.orgnih.govbohrium.commdpi.com

Table 2: Examples of Enzyme Inhibitor Scaffolds and Warheads

Scaffold/Warhead Class Mechanism of Action Target Enzyme Classes
Sulfonamides Zinc-binding Carbonic Anhydrases
Diphenyl phosphonates Covalent modification of active site serine Serine Proteases
Vinyl sulfones Covalent modification of active site cysteine Cysteine Proteases
Aminonitriles Potential for hydrogen bonding and further functionalization Various, including proteases

Beyond simply binding to or inhibiting enzymes, chemical tools are often designed to report on biological events through a measurable signal, such as fluorescence. nih.govmdpi.comrsc.org The scaffold of this compound is well-suited for the development of such functional molecular probes. nih.govbiorxiv.org

The primary amino group provides a convenient attachment point for reporter tags, such as fluorophores or biotin. enamine.net For instance, a fluorescent dye could be coupled to the amino group, creating a probe that could be used to visualize the localization of its target within a cell or tissue. If the probe is designed to bind to a specific protein, its fluorescence could be used to track the protein's movement and interactions in real-time.

Moreover, the synthesis of derivatives of this compound can lead to the creation of libraries of compounds for screening assays. rsc.org By systematically modifying the structure of the scaffold, it is possible to identify molecules with specific properties, such as the ability to selectively label a particular protein or to report on a specific enzymatic activity. This approach is instrumental in the discovery of new biomarkers for disease and in elucidating complex biological pathways. The ability to synthesize a variety of heterocyclic compounds from aminonitrile precursors further expands the potential chemical space that can be explored. orientjchem.orgnih.govbohrium.comnih.govresearchgate.netcardiff.ac.uklongdom.org

Patent Landscape and Intellectual Property in Chemical Synthesis

Analysis of Synthetic Routes Disclosed in Patent Literature

While 2-(1-Aminoethyl)benzonitrile (B3228929) hydrochloride is a critical building block, patents rarely focus on this intermediate alone. Instead, its synthesis is typically embedded within the broader patent literature for a final, often more complex, active pharmaceutical ingredient (API). A notable example is its role as an intermediate in the production of Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. google.comacs.orgacs.org

Patent documents, such as Chinese patent application CN107235957A, describe detailed synthetic pathways for Niraparib that inherently disclose the preparation of its intermediates. google.com One common route begins with 3-methyl-2-nitrobenzoic acid. This starting material undergoes esterification with methanol (B129727) in the presence of a catalyst like concentrated sulfuric acid to yield methyl 3-methyl-2-nitrobenzoate. google.com Subsequent steps can involve selective oxidation and other transformations to eventually form the 2-(1-Aminoethyl)benzonitrile core structure. google.com

Another approach detailed in the patent literature involves the reduction of a precursor, 2-nitrobenzonitrile, to form 2-aminobenzonitrile (B23959). google.com This reduction can be carried out using various reducing agents, such as zinc dust in a hydrochloric acid medium. google.com The resulting 2-aminobenzonitrile hydrochloride can then be isolated or used directly in subsequent steps. google.com The choice of solvent and reaction conditions is critical to optimize yield and purity, with some methods utilizing toluene (B28343) to simplify the process and eliminate additional drying steps. google.com

The table below summarizes a selection of synthetic approaches for related benzonitrile (B105546) compounds as disclosed in patent literature.

Patent/SourceStarting MaterialKey TransformationProduct
CN107235957A3-Methyl-2-nitrobenzoic acidEsterification with methanolMethyl 3-methyl-2-nitrobenzoate
RU1772103C2-NitrobenzonitrileReduction with zinc dust in HCl2-Aminobenzonitrile hydrochloride
EP1508564A12-Amino-5-halogenobenzophenoneOne-pot reductive reaction2-Benzylaniline

Patent Claims Related to Novel Synthetic Intermediates and Methodologies

Patent claims for chemical syntheses are meticulously drafted to protect novel compounds, processes, compositions, and their uses. upcounsel.com In the context of 2-(1-Aminoethyl)benzonitrile hydrochloride, patent claims are often directed at the final product, such as Niraparib, but can also encompass key intermediates and the specific methodologies used to produce them. google.com

For instance, a patent might claim a multi-step process for preparing an API, where one of the crucial, inventive steps is the synthesis of an intermediate like this compound. The novelty could lie in the use of a specific catalyst, a new combination of reagents, or improved reaction conditions that lead to higher yield, greater purity, or a more environmentally friendly process.

The following table illustrates the types of claims that can be found in chemical patents:

Claim TypeDescriptionExample
Compound Claims Protect new chemical entities defined by their specific structural formulas.A claim for the novel crystalline form of a specific salt of Niraparib.
Process Claims Protect a new method of making a known or new compound.A claim for a method of preparing Niraparib using a specific biocatalytic transamination step. google.com
Composition Claims Protect a formulation or mixture containing a new or known compound.A claim for a pharmaceutical composition containing Niraparib and a specific excipient.
Method of Use Claims Protect a new use for a known compound.A claim for the use of a PARP inhibitor in the treatment of a specific type of cancer. epo.org

Strategies for Protecting Novel Chemical Transformations and Compound Uses

Protecting novel chemical transformations and the uses of new compounds requires a robust and multifaceted intellectual property strategy. bailey-walsh.com Companies and researchers can employ several layers of patent protection to safeguard their innovations. bailey-walsh.com This can include filing patents for a class of compounds, the specific compound of interest, and the methods used to create it. bailey-walsh.com

A comprehensive filing strategy is often the most effective approach. thechemicalengineer.com This involves not only patenting the final product but also any novel intermediates, catalysts, and manufacturing processes. thechemicalengineer.com By creating a dense web of patents around a particular technology, a company can create a significant barrier to entry for competitors.

International patent protection is another critical component of a comprehensive IP strategy. bailey-walsh.com The Patent Cooperation Treaty (PCT) allows inventors to file a single patent application that is valid in over 150 countries, streamlining the process of obtaining global protection. bailey-walsh.com

Furthermore, trade secrets can be a valuable form of IP protection, especially for manufacturing processes and proprietary formulas that are not easily reverse-engineered. aishwaryasandeep.in This requires implementing strict internal controls to maintain the confidentiality of the information. aishwaryasandeep.in

Impact of Intellectual Property on Academic and Industrial Chemical Research

Intellectual property, particularly patents, has a profound impact on both academic and industrial chemical research. Patents provide a 20-year monopoly for an invention, which incentivizes companies to invest in the costly and high-risk process of research and development. chemicalindustryjournal.co.uk This is especially true in the pharmaceutical industry, where the journey from drug discovery to market approval is long and arduous. acs.org

The patent system also fosters the dissemination of knowledge. In exchange for exclusive rights, inventors must fully disclose their inventions in the patent application. rsc.org This creates a vast and publicly accessible database of technical information that can spur further innovation. chemicalindustryjournal.co.uk In fact, it is estimated that over 70% of new substances are first disclosed in patents rather than in academic journals. chemicalindustryjournal.co.uk

However, the patent system is not without its challenges. The presence of numerous patents in a particular field can create a "patent thicket" that can be difficult for researchers to navigate without infringing on existing IP. This can sometimes stifle innovation, particularly in academic settings where resources for litigation are scarce.

Moreover, the increasing role of digital technologies and artificial intelligence in chemical discovery is raising new questions about IP ownership and authorship. numberanalytics.com As AI becomes more involved in generating novel molecules and synthetic pathways, the legal frameworks governing intellectual property will need to adapt to these new realities. numberanalytics.com

Future Research Directions and Unexplored Reactivity

Development of More Sustainable and Environmentally Benign Synthetic Methods

The chemical industry's shift towards green chemistry necessitates the development of more sustainable synthetic routes for α-aminonitriles. Traditional methods often rely on harsh conditions or toxic reagents. Future research should focus on creating processes that are more efficient, use safer reagents, and minimize waste.

Key research objectives include:

Water-Promoted Synthesis: Investigating the use of water as a solvent for the synthesis of aminonitriles can significantly improve the environmental profile of the process. Water is a non-toxic, non-flammable, and inexpensive solvent, and its use can facilitate tandem reactions. scilit.com

Non-Toxic Cyanide Sources: The classic Strecker reaction often employs highly toxic cyanide sources like hydrogen cyanide (HCN) or potassium cyanide (KCN). mdpi.com A crucial area of research is the exploration of safer, non-toxic cyanide sources, such as hexacyanoferrates, to mitigate handling risks and environmental contamination. anjs.edu.iq

Catalytic Ammoxidation: Ammoxidation, an oxidation process conducted in the presence of ammonia (B1221849), presents a direct route to nitriles from more readily available starting materials like benzylic alcohols. youtube.comorganic-chemistry.org Developing selective catalytic systems for the ammoxidation of precursors to 2-(1-Aminoethyl)benzonitrile (B3228929) would represent a significant step towards a more atom-economical synthesis.

Table 1: Comparison of Synthetic Approaches

Feature Traditional Methods (e.g., Classic Strecker) Proposed Sustainable Methods
Cyanide Source Hydrogen Cyanide (HCN), Potassium Cyanide (KCN) Hexacyanoferrates, Trimethylsilyl cyanide (TMSCN) with catalysis
Solvent Organic solvents (e.g., Methanol (B129727), THF) Water, Deep eutectic solvents
Catalyst Often stoichiometric reagents or strong acids/bases Biocatalysts, organocatalysts, metal catalysts
Key Advantage Well-established, high-yielding Reduced toxicity, lower environmental impact, improved safety

| Reference | mdpi.com | scilit.comanjs.edu.iq |

Exploration of Novel Catalytic Transformations Involving the Benzonitrile (B105546) Core

The benzonitrile moiety is a versatile functional group that can participate in a wide array of chemical transformations. atamankimya.com Future research should leverage modern catalysis to explore novel reactions of the 2-(1-Aminoethyl)benzonitrile hydrochloride core, leading to new molecular architectures and functionalities.

Potential areas of exploration include:

Asymmetric Catalysis: The development of catalytic methods for the atroposelective synthesis of axially chiral benzonitriles has shown the potential to create valuable, functional biaryls. nih.gov Applying similar N-heterocyclic carbene (NHC) organocatalysis or other chiral catalytic systems to manipulate the stereochemistry related to the aminoethyl group could yield enantiomerically pure compounds with unique biological or material properties.

Photoredox Catalysis: Visible-light photoredox catalysis enables the generation of radical species under mild conditions, opening up new reaction pathways that are often unfeasible with traditional two-electron chemistry. researchgate.net This could be used for C-H functionalization or other transformations on the aromatic ring of the benzonitrile core.

Transition Metal-Catalyzed Cross-Coupling: Benzonitrile can form labile coordination complexes with transition metals like palladium, which serve as useful synthetic intermediates. wikipedia.org This reactivity can be exploited in cross-coupling reactions to introduce new substituents onto the benzene (B151609) ring, thereby creating a library of derivatives from the parent compound.

Hydrogenation and Reductive Transformations: The catalytic hydrogenation of benzonitrile typically yields benzylamine (B48309). wikipedia.orgacs.org Investigating selective hydrogenation conditions for this compound could lead to the synthesis of novel diamine structures or other reduced products while preserving the chiral center.

Table 2: Potential Catalytic Transformations

Catalytic System Reaction Type Potential Outcome for 2-(1-Aminoethyl)benzonitrile
Chiral N-Heterocyclic Carbenes (NHCs) Asymmetric Synthesis Enantioselective synthesis of chiral derivatives
Photoredox Catalysts (e.g., 4CzIPN) Radical C-H Functionalization Introduction of new functional groups on the aromatic ring
Palladium Complexes Cross-Coupling Reactions Synthesis of a diverse library of substituted benzonitriles
Supported Pd or Ni Catalysts Selective Hydrogenation Formation of novel diamines or partially reduced products

| Reference | nih.gov | researchgate.net |

Advanced Characterization Techniques for In Situ Reaction Monitoring

A detailed understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial for process optimization and control. The application of advanced, real-time analytical techniques can provide invaluable insights that are missed by traditional offline analysis. mt.com

Future research should incorporate:

In Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of reactant consumption and product formation directly within the reaction vessel. mt.com This provides critical data to optimize reaction conditions and enhance chemical robustness for scale-up.

Flow-NMR and Online Mass Spectrometry: For complex reactions, flow-NMR and online mass spectrometry platforms can provide detailed structural information on intermediates and byproducts as they are formed. nih.gov This would be particularly useful for studying the stability and subsequent reactions of the aminonitrile.

High-Performance Liquid Chromatography (HPLC): The use of HPLC-UV and HPLC-ESI-MS can be employed to monitor the decreasing concentration of nitrile compounds as they react, providing quantitative kinetic data. nih.gov

Table 3: In Situ Monitoring Techniques

Technique Information Gained Application in Aminonitrile Chemistry
FTIR/Raman Spectroscopy Real-time concentration profiles of reactants, intermediates, and products. Optimizing synthesis conditions, understanding reaction kinetics. mt.com
Flow-NMR Spectroscopy Detailed structural information of species in the reaction mixture. Identifying transient intermediates in catalytic cycles. nih.gov
Online Mass Spectrometry (MS) Molecular weight confirmation of species as they form. Detecting byproduct formation and reaction pathways. nih.gov

| HPLC-UV/MS | Quantitative measurement of compound concentration over time. | Assessing reactivity and stability with other reagents. nih.gov |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural features of this compound—a chiral center, an amino group, and an aromatic nitrile—make it an attractive candidate for interdisciplinary research, particularly in materials science and supramolecular chemistry.

Promising research avenues include:

Supramolecular Recognition: Recent studies have shown that supramolecular macrocycles can precisely recognize benzonitrile derivatives through non-covalent interactions, forming key-lock complexes. nih.gov Investigating the interaction of this compound with various host molecules could lead to new methods for enantiomeric separation, sensor development, or the construction of complex molecular assemblies.

Functional Polymers and Materials: Benzonitrile-containing compounds are precursors to resins and functional polymers. nih.gov The incorporation of the chiral aminonitrile moiety into polymer backbones could create materials with novel optical, mechanical, or recognition properties. Collaboration with materials scientists is essential to explore these possibilities. uu.sensf.govverizonaonlinepublishing.com

Hybrid Organic-Inorganic Materials: Interdisciplinary research groups are increasingly focused on the formation of hybrid materials. cornell.edumsu.ru The amino and nitrile groups of the compound could serve as coordination sites for metal ions, paving the way for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or physical properties.

Table 4: Interdisciplinary Research Opportunities

Field Research Goal Potential Application
Supramolecular Chemistry Design host molecules for enantioselective recognition of the aminonitrile. Chiral separation, chemical sensing. nih.gov
Polymer Science Incorporate the aminonitrile as a monomer into new polymers. Chiral stationary phases, functional membranes, smart materials. nih.gov

| Materials Science | Use the aminonitrile as a ligand to create hybrid materials. | Catalysis, gas storage, nonlinear optics. cornell.edumsu.ru |

Predictive Modeling and Machine Learning in Reaction Discovery and Optimization

The complexity of optimizing chemical reactions with multiple variables makes it an ideal area for the application of machine learning (ML) and artificial intelligence. researchgate.netnih.gov These computational tools can accelerate the discovery of optimal reaction conditions and even predict novel transformations.

Future efforts should focus on:

Reaction Optimization: ML algorithms, such as Bayesian optimization or deep reinforcement learning, can efficiently navigate vast parameter spaces (e.g., catalyst, solvent, temperature, stoichiometry) to identify optimal conditions for yield and selectivity with fewer experiments than traditional methods. nih.govbeilstein-journals.orgrsc.org This could be applied to optimize the synthesis of this compound or its subsequent reactions.

Reactivity Prediction: DFT-based computational approaches have shown success in predicting the reactivity of nitrile-containing compounds with biological nucleophiles like cysteine. nih.gov Expanding these models could allow for the in silico prediction of the compound's reactivity profile, guiding experimental design and identifying potential applications or off-target effects.

Computer-Aided Synthesis Planning (CASP): As reaction databases grow, ML models are becoming more adept at suggesting novel and efficient synthetic routes for target molecules. beilstein-journals.org Applying these tools could uncover non-intuitive pathways to this compound and its derivatives.

Table 5: Machine Learning Applications in Chemical Synthesis

ML Approach Objective Potential Impact on Aminonitrile Research
Bayesian Optimization Efficiently find optimal reaction conditions. Faster development of high-yield synthetic protocols. researchgate.netnih.gov
Deep Reinforcement Learning Learn from experimental results to guide subsequent reactions. Autonomous optimization of multi-step syntheses. nih.gov
DFT Calculations & QSAR Predict chemical reactivity and properties. Guide the design of derivatives with desired reactivity. nih.gov

| Computer-Aided Synthesis Planning (CASP) | Propose novel synthetic routes. | Discover more efficient or sustainable pathways. beilstein-journals.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Aminoethyl)benzonitrile hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, benzonitrile derivatives are often functionalized using alkyl halides or carbonyl reagents under acidic/basic conditions . Optimization involves adjusting pH (e.g., using HCl for protonation), temperature (reflux at 80–100°C), and solvent polarity (e.g., ethanol or acetonitrile) to enhance yield. Monitor reaction progress via TLC or HPLC, referencing protocols for analogous hydrochlorides .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC/GC : To assess purity (>97% as per industry standards for similar compounds) .
  • NMR/FTIR : Confirm functional groups (e.g., -NH2, -CN, and HCl salt formation) .
  • Mass Spectrometry : Verify molecular weight (e.g., theoretical MW ~168.62 g/mol for C8H9ClN2) .
    Cross-reference data with primary reference standards (e.g., LGC or NIST guidelines) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • Disposal : Follow hazardous waste regulations (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s hydrochloride salt form?

  • Methodological Answer : Discrepancies in NMR peaks (e.g., protonation shifts in -NH2 groups) may arise from varying salt hydration states. To address this:

  • Conduct DSC/TGA to analyze thermal stability and hydration .
  • Compare experimental data with computational models (DFT calculations for expected shifts) .
  • Use high-resolution MS to distinguish isotopic patterns of HCl adducts .

Q. What strategies are effective for improving the compound’s stability in aqueous solutions during pharmacological assays?

  • Methodological Answer :

  • pH Adjustment : Stabilize the hydrochloride salt in buffered solutions (pH 4–6) to prevent hydrolysis of the nitrile group .
  • Lyophilization : Convert to a lyophilized powder for long-term storage .
  • Co-solvents : Use DMSO or PEG to enhance solubility while minimizing degradation .

Q. How can the compound’s reactivity be leveraged in synthesizing novel pharmacologically active derivatives?

  • Methodological Answer :

  • Functionalization : React the amino group with sulfonyl chlorides or aldehydes to create Schiff bases .
  • Cyanation : Utilize the nitrile group for click chemistry (e.g., CuAAC with azides) .
  • Salt Metathesis : Exchange HCl for other counterions (e.g., citrate) to modulate bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.